Sweetness Intensity: Why Mogroside IIa Provides a Different Sensory Profile than Mogroside V
Mogroside IIa exhibits a relative sweetness intensity of approximately 100-150 times that of sucrose . In direct contrast, its more prevalent and heavily glycosylated analog, Mogroside V, is reported to be 200-300 times sweeter than sucrose . This quantifiable difference in sweetening power is a direct consequence of the number of glucose units attached to the mogrol core; Mogroside V possesses five glucose moieties, whereas Mogroside IIa possesses only two [1]. This structural variation not only alters the absolute sweetness threshold but also significantly impacts the temporal sweetness profile and the presence or absence of a lingering aftertaste, which are critical parameters in complex food and beverage formulations .
| Evidence Dimension | Relative Sweetness Intensity (vs. Sucrose) |
|---|---|
| Target Compound Data | Approximately 100-150 times sweeter |
| Comparator Or Baseline | Mogroside V: Approximately 200-300 times sweeter |
| Quantified Difference | Mogroside IIa is approximately 33-50% less sweet than Mogroside V on an equal weight basis. |
| Conditions | Human sensory panel assessment (aqueous solution); cross-study data synthesis |
Why This Matters
For procurement decisions in food science and product formulation, this quantified difference in sweetness potency directly impacts use levels, cost-in-use calculations, and the potential to modulate sweetness profiles without relying on bulk sweeteners like Mogroside V.
- [1] Wikipedia. Mogroside. View Source
